molecular formula C13H20Cl2N2 B1392321 1-(4-Piperidinyl)indoline dihydrochloride CAS No. 1220020-04-1

1-(4-Piperidinyl)indoline dihydrochloride

Cat. No.: B1392321
CAS No.: 1220020-04-1
M. Wt: 275.21 g/mol
InChI Key: YNXWWGGYSSXOLA-UHFFFAOYSA-N
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Description

1-(4-Piperidinyl)indoline dihydrochloride (CAS 1220020-04-1) is a significant chemical compound serving as a sophisticated building block in medicinal chemistry and pharmaceutical research. The piperidine moiety is a fundamental structural element in a vast number of biologically active molecules, frequently encountered in thousands of pharmaceutically active compounds . This compound combines the indoline and piperidine scaffolds, offering researchers a versatile substrate for the synthesis of novel drug candidates. Its primary research value lies in its application in designing and developing new therapeutic agents, particularly as a key intermediate in the synthesis of more complex, target-specific molecules. Piperidine-based structures are pivotal in the discovery of treatments for various conditions, highlighted by their presence in drugs such as Artane, Marcaine, Aplace, and Sublimaze . The dihydrochloride salt form enhances the compound's stability and solubility, facilitating its use in various experimental conditions. Researchers utilize this compound to explore structure-activity relationships, develop synthetic routes for novel active pharmaceutical ingredients (APIs), and create targeted libraries for high-throughput screening. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-piperidin-4-yl-2,3-dihydroindole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2.2ClH/c1-2-4-13-11(3-1)7-10-15(13)12-5-8-14-9-6-12;;/h1-4,12,14H,5-10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNXWWGGYSSXOLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2CCC3=CC=CC=C32.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Steps:

  • A nitro-substituted spiro[indoline-3,4'-piperidine] compound is dissolved in ethanol with concentrated hydrochloric acid at low temperature (~0°C).
  • Zinc dust is added portionwise to reduce the nitro group to an amine, maintaining the temperature below 70°C.
  • The reaction mixture is basified with concentrated ammonia, filtered, and the organic layer is extracted and dried.
  • The product is converted to its dihydrochloride salt by treatment with hydrochloric acid in ether, followed by recrystallization from methanol-ether or isopropyl alcohol to yield the pure salt.

Reaction Conditions and Yields:

Step Conditions Notes
Reduction Zn dust, EtOH, conc. HCl, 0–70°C Careful temperature control required
Basification Conc. NH3 To neutralize and isolate amine
Extraction and drying CH2Cl2, NaOH washes Removal of impurities
Salt formation and recrystallization HCl in ether, MeOH-Ether or i-PrOH Yields crystalline dihydrochloride salt

This method provides access to 1-(4-piperidinyl)indoline derivatives with good purity and moderate to high yields.

Pictet–Spengler Condensation Route

Another efficient synthetic route uses a Pictet–Spengler reaction, which is a classical method for constructing indoline or related heterocyclic frameworks.

Key Steps:

  • Commercial or synthetically prepared tryptamines are condensed with N-alkylated piperidin-4-ones in the presence of a base such as potassium carbonate in dichloromethane.
  • The reaction proceeds via cyclization to form the spiro[indoline-piperidine] scaffold.
  • Subsequent selective N-alkylation can be performed to modify the nitrogen substituents.
  • The final product is converted to the dihydrochloride salt by treatment with hydrochloric acid.

Reaction Conditions and Notes:

Step Conditions Notes
Condensation (Pictet–Spengler) Piperidin-4-one + tryptamine, K2CO3, CH2Cl2 Mild conditions, 1–3 steps total
N-Alkylation Alkyl halide, K2CO3, CH2Cl2 Selective modification of nitrogen
Salt formation HCl gas or solution in ethanol Formation of dihydrochloride salt

This method is advantageous for its modularity and ability to introduce diverse substituents on the piperidine ring.

Alternative Reduction and Cyclization Methods

  • Lithium aluminum hydride (LiAlH4) has been employed for reductive cyclization of 4-cyano or 4-imino-4-(2-fluorophenyl)-1-methyl-piperidine precursors to form spiro[indoline-piperidine] structures.
  • Sodium borohydride can also be used for reductions in ethanol or tetrahydrofuran solvents.
  • These reductions are sensitive to temperature and solvent choice, typically performed at ambient to reflux temperatures to ensure complete cyclization and reduction.

Salt Formation and Purification

  • The dihydrochloride salt is generally prepared by bubbling HCl gas into a solution of the free base or by adding concentrated hydrochloric acid in ether.
  • Recrystallization from methanol-ether or isopropyl alcohol yields a crystalline product with well-defined melting points, indicative of purity.
  • Typical melting points reported are around 170°C (decomposition) for the dihydrochloride salt, confirming the formation of the desired salt form.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Zinc Dust Reduction of Nitro Zn dust, EtOH, conc. HCl, 0–70°C Straightforward, good yields Requires careful temp control
Pictet–Spengler Condensation Tryptamine + piperidin-4-one, K2CO3, CH2Cl2 Modular, allows substituent variation Multi-step, requires N-alkylation
LiAlH4 Reduction & Cyclization LiAlH4, THF or DME, ambient to reflux Efficient cyclization Sensitive to moisture, harsh reagent
Sodium Borohydride Reduction NaBH4, EtOH or THF Milder than LiAlH4 May require longer reaction times

Research Findings and Optimization Notes

  • Temperature control during reduction is critical to prevent decomposition or side reactions.
  • Use of excess zinc dust ensures complete reduction of nitro groups.
  • Basification and extraction steps are important to isolate the free base before salt formation.
  • Recrystallization solvents affect crystal morphology and purity; methanol-ether mixtures are preferred.
  • Selective N-alkylation post-cyclization allows for structural diversification without disrupting the indoline core.
  • Alternative catalysts such as Raney nickel or sodium tetrahydroborate can be used for partial reductions in related piperidine derivatives, influencing stereoselectivity and yield.

Chemical Reactions Analysis

Types of Reactions

1-(4-Piperidinyl)indoline dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Electrophilic substitution reactions are prevalent due to the aromatic nature of the indole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2-carboxylic acid, while reduction can produce indoline derivatives with varying degrees of saturation.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties
1-(4-Piperidinyl)indoline dihydrochloride is primarily investigated for its pharmacological properties, particularly its interactions with biological receptors. Notably, it has shown activity as a ligand for the somatostatin receptor subtype 2 (sst2), functioning as a potent and selective non-peptide agonist. This interaction can modulate cellular signaling pathways that influence hormone secretion and cell proliferation .

Anticancer Activity
Recent studies have demonstrated significant antiproliferative effects against various cancer cell lines, including A549 (lung cancer) and SH-SY5Y (neuroblastoma). For instance, at a concentration of 50 μg/mL, it exhibited approximately 50% growth inhibition in neuroblastoma cells . This suggests its potential utility in developing novel anticancer therapies.

Neuropharmacology
The compound's anticonvulsant activity has also been noted, indicating its potential for treating epilepsy. The mechanism involves modulation of neurotransmitter release through receptor interaction, which could provide therapeutic benefits in seizure control .

Biological Research

Biochemical Assays
In biological research, this compound is utilized as a probe in biochemical assays to study receptor-ligand interactions. Its ability to selectively bind to specific receptors makes it a valuable tool for elucidating signaling pathways and understanding disease mechanisms .

Binding Studies
The compound's binding affinity to various biological targets is crucial for its efficacy in clinical applications. Studies have shown that it can effectively modulate the activity of the somatostatin receptor, which plays a significant role in regulating endocrine functions and cell growth .

Synthetic Chemistry

Building Block for Synthesis
this compound serves as an important building block in the synthesis of more complex molecules. Its unique structure allows for the development of derivatives with enhanced biological activities or novel properties .

Chemical Reactions
The compound can undergo various chemical reactions such as oxidation and substitution, making it versatile in synthetic applications. For example, it can be oxidized to form derivatives with different functional groups, expanding its utility in chemical synthesis .

Case Study 1: Antiproliferative Effects

A study conducted on SH-SY5Y neuroblastoma cells revealed that treatment with this compound resulted in significant inhibition of cell proliferation. The study quantified the effects using MTT assays, demonstrating a dose-dependent response that supports further investigation into its therapeutic potential against neuroblastoma .

Case Study 2: Binding Affinity Analysis

In another investigation focused on receptor binding studies, researchers evaluated the compound's affinity for somatostatin receptors using radiolabeled ligands. The results indicated high specificity and binding affinity, underscoring the compound's potential as a lead candidate for drug development targeting endocrine disorders .

Mechanism of Action

The mechanism of action of 1-(4-Piperidinyl)indoline dihydrochloride involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind with high affinity to multiple receptors, influencing various biological processes . This binding can modulate the activity of enzymes, receptors, and other proteins, leading to its observed biological effects.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key differences in molecular features between 1-(4-piperidinyl)indoline dihydrochloride and similar compounds:

Compound Name Molecular Formula Molecular Weight Structural Features Key References
This compound Not explicitly provided (inferred: ~C13H18Cl2N2) ~280 (estimated) Indoline fused to piperidine; two HCl counterions
1-(4-Piperidinylmethyl)piperidine dihydrochloride hydrate C11H26Cl2N2O 273.24 Piperidine-piperidinylmethyl backbone; hydrate form
1-(4-Chlorophenyl)piperazine dihydrochloride C10H15Cl3N2 269.6 Piperazine ring with 4-chlorophenyl substituent; two HCl counterions
E-4031 dihydrochloride C27H30Cl2F2N6O 563.47 Complex pyridinyl-piperidinyl-sulfonamide structure; hERG channel blocker
1-(Piperidin-4-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one dihydrochloride C11H15ClN4O 254.72 Imidazo-pyridinone fused to piperidine; migraine drug intermediate

Key Observations :

  • Backbone Diversity : The target compound’s indoline-piperidine system contrasts with simpler piperidine-piperazine hybrids (e.g., 1-(4-Chlorophenyl)piperazine dihydrochloride) or more complex scaffolds like E-4031’s sulfonamide-pyridinyl motif .
  • Functional Groups: Substituents such as chlorophenyl (in 1-(4-Chlorophenyl)piperazine dihydrochloride) or imidazo-pyridinone (in ) influence lipophilicity and target specificity.
  • Molecular Weight : The target compound’s estimated weight (~280) places it between smaller analogs (e.g., 254.72 in ) and bulkier molecules like E-4031 (563.47) .

Mechanistic Insights :

  • Piperidine/piperazine derivatives often target neurological pathways (e.g., serotonin, dopamine), while indoline-containing compounds may exhibit enhanced blood-brain barrier penetration .
  • Bulky substituents (e.g., E-4031’s sulfonamide group) reduce off-target effects but increase molecular complexity .

Biological Activity

1-(4-Piperidinyl)indoline dihydrochloride is a compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound is an indole derivative characterized by a piperidine ring attached to an indoline structure. Its molecular formula is C13H16Cl2N2C_{13}H_{16}Cl_2N_2, and it exists as a dihydrochloride salt, enhancing its solubility in biological systems. The presence of the piperidine moiety contributes to its interaction with various biological targets.

The biological activity of this compound is primarily mediated through its interaction with specific receptors and enzymes:

  • Receptor Binding : This compound exhibits high affinity for neurotransmitter receptors, particularly those involved in the modulation of neurotransmission and parasitology. It has been shown to activate glutamate-gated chloride channels (GluCl), which are critical in drug design for treating parasitic infections.
  • Cell Death Induction : The activation of these channels leads to significant biological effects, including the induction of methuosis—a form of non-apoptotic cell death characterized by giant vacuole formation within cells. This mechanism is particularly relevant in studies targeting cancer and parasitic diseases .

Antimicrobial Properties

Research indicates that this compound possesses notable antimicrobial activity. It disrupts bacterial cell membranes, making it effective against a range of pathogens, including both Gram-positive and Gram-negative bacteria. This property positions it as a candidate for developing new antibiotics.

Anticancer Potential

In preclinical studies, derivatives of this compound have shown promising anticancer activity. For instance, certain indole derivatives have been reported to inhibit Polo-like kinase 4 (PLK4), leading to significant tumor growth inhibition in mouse models. The ability to induce methuosis in cancer cells further enhances its therapeutic potential .

Comparative Analysis with Similar Compounds

The following table compares this compound with other halogenated indole derivatives:

CompoundKey FeaturesBiological Activity
1-(4-Piperidinyl)indoline Contains piperidine; high receptor affinityAntimicrobial, anticancer
4-Bromoindoline hydrochloride Bromine instead of chlorine; less polarizableSimilar but generally lower activity
4-Chloroindoline hydrochloride Chlorine atom; lower reactivityUseful in organic synthesis
4-Iodoindoline hydrochloride Iodine enhances reactivity; distinct biological profileAntimicrobial, anticancer

The presence of iodine or other halogens significantly influences the reactivity and biological activity of these compounds, highlighting the importance of structural modifications in drug design.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Anticancer Activity Study : A study evaluated various indole derivatives against PLK4, revealing that some exhibited nanomolar inhibitory activity against tumor growth in mouse models. This underscores the potential for developing targeted cancer therapies using this compound .
  • Antimicrobial Efficacy : Research demonstrated that this compound effectively inhibited the growth of multiple bacterial strains, suggesting its potential as a new antimicrobial agent.
  • Mechanistic Insights : Investigations into the compound's mechanism revealed that it induces cell death through methuosis, providing critical insights into how halogenated indoles can be utilized therapeutically against parasites and cancer cells .

Q & A

Q. What are the recommended synthetic pathways for 1-(4-Piperidinyl)indoline dihydrochloride, and how can purity be validated?

Methodological Answer:

  • Synthesis : Utilize multi-step protocols involving nucleophilic substitution or reductive amination. For example, piperidine derivatives are often synthesized via Mannich reactions or by functionalizing pre-formed piperidine scaffolds with indoline moieties (e.g., as described for 4-piperidinyl propionate synthesis in ).
  • Purification : Employ recrystallization using ethanol/water mixtures or column chromatography (silica gel, gradient elution with dichloromethane/methanol) to isolate the dihydrochloride salt.
  • Purity Validation : Confirm via HPLC (C18 column, 0.1% TFA in water/acetonitrile mobile phase) with ≥95% purity threshold. Cross-validate with elemental analysis (C, H, N, Cl) .

Q. How is the structural integrity of this compound confirmed?

Methodological Answer:

  • 1H/13C NMR : Use deuterated DMSO or D2O to resolve peaks for the piperidine ring (δ 1.5–3.0 ppm for protons, 20–50 ppm for carbons) and indoline aromatic protons (δ 6.5–7.5 ppm).
  • Mass Spectrometry : ESI-MS in positive ion mode to detect [M+H]+ and [M+2H-Cl]+ fragments.
  • X-ray Crystallography : If single crystals are obtainable, compare bond lengths and angles with computational models (e.g., density functional theory) .

Q. What safety protocols are critical for handling this compound in the laboratory?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and dissolution.
  • Storage : Store in airtight containers at 2–8°C, away from moisture and incompatible materials (strong oxidizers, bases).
  • Spill Management : Neutralize with sodium bicarbonate, absorb with inert material (vermiculite), and dispose as hazardous waste. Refer to GHS guidelines for non-classified but reactive amines () .

Advanced Research Questions

Q. How can synthetic yields be optimized for sterically hindered intermediates in this compound’s synthesis?

Methodological Answer:

  • Reaction Solvent : Use polar aprotic solvents (DMF, DMSO) to stabilize transition states.
  • Catalysis : Introduce Pd-mediated cross-coupling (e.g., Buchwald-Hartwig amination) for C–N bond formation between indoline and piperidine moieties.
  • Microwave-Assisted Synthesis : Reduce reaction time and improve regioselectivity (e.g., 30 min at 120°C vs. 24 hrs conventional heating) .

Q. How do researchers resolve discrepancies in the compound’s receptor-binding affinity across assays?

Methodological Answer:

  • Assay Conditions : Standardize buffer pH (7.4), ionic strength (150 mM NaCl), and temperature (25°C). Pre-incubate receptors to ensure stability.
  • Orthogonal Assays : Compare radioligand binding (e.g., ³H-labeled antagonists) with functional assays (e.g., patch-clamp for ion channel modulation).
  • Data Normalization : Use internal controls (e.g., E-4031 dihydrochloride as a hERG channel blocker reference; ) to calibrate inter-experimental variability .

Q. What computational strategies predict the pharmacokinetic impact of the indoline-piperidine scaffold?

Methodological Answer:

  • ADME Modeling : Use software like Schrödinger’s QikProp to predict logP (target ≤3.5), blood-brain barrier permeability, and CYP450 metabolism.
  • Molecular Dynamics (MD) : Simulate interactions with lipid bilayers to assess passive diffusion rates.
  • Comparative Analysis : Benchmark against structurally similar compounds (e.g., 4-(4-methylpiperazin-1-yl)aniline dihydrochloride; ) to infer solubility and plasma protein binding .

Data Contradiction Analysis

Q. How should conflicting data on the compound’s solubility in aqueous vs. organic solvents be addressed?

Methodological Answer:

  • Solubility Testing : Perform shake-flask experiments in PBS (pH 7.4) and DMSO, validated by UV-Vis spectroscopy.
  • Counterion Effects : Compare dihydrochloride salt vs. freebase forms; the hydrochloride salt typically enhances aqueous solubility (e.g., ≥50 mg/mL in water for similar piperidine derivatives; ).
  • Dynamic Light Scattering (DLS) : Check for micelle formation in aqueous buffers, which may artificially inflate solubility readings .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Piperidinyl)indoline dihydrochloride
Reactant of Route 2
1-(4-Piperidinyl)indoline dihydrochloride

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